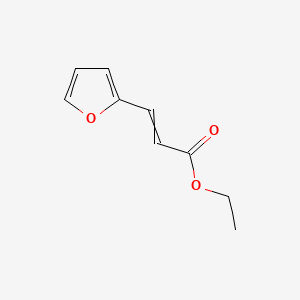
Ethyl 3-(2-furyl)acrylate
描述
Ethyl 3-(2-furyl)acrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of a furan ring attached to an acrylic ester. This compound is known for its applications as a flavoring agent due to its pleasant aroma and is used in various industrial and research settings .
作用机制
Target of Action
Ethyl 3-(2-furyl)acrylate is a chemical compound with potential applications as sustainable chemical building units It’s synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The compound is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Biochemical Pathways
The compound is part of a broader effort to replace petroleum-derived hydrocarbons with biogenic carbon, such as cellulose and hemicellulose . This transition aims to reduce the environmental degradation caused by the oxidation steps transforming the predominantly hydrocarbon molecules into functionalized chemicals and polymers .
Pharmacokinetics
It’s known that the compound is a viscous liquid with a boiling point of 230-233°c .
Result of Action
The result of the action of this compound is the production of novel 3-(2-furyl)acrylic acids and their derivatives . These compounds have potential applications as sustainable chemical building units . The olefinic group is selectively reduced by catalytic hydrogenation .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound is synthesized under solvent-free conditions . Moreover, the esterification of the 3-(2-furyl)acrylic acids is performed using dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . The safety data sheet for the compound advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-furyl)acrylate can be synthesized through the esterification of 3-(2-furyl)acrylic acid. One common method involves the use of dimethyl carbonate as a sustainable reagent in a base-catalyzed transesterification reaction . Another method includes the use of MeSO3H/SiO2 as a heterogeneous acid catalyst for esterification . The olefinic group in the compound can be selectively reduced by catalytic hydrogenation using 5% Pd/C as the catalyst .
Industrial Production Methods: The industrial production of this compound typically involves the catalytic transformation of carbohydrate-derived furfurals. This process employs various organocatalysts, such as piperidinium acetate, to afford good to excellent yields of the desired acrylic acids under solvent-free conditions .
化学反应分析
Types of Reactions: Ethyl 3-(2-furyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The olefinic group can be selectively reduced by catalytic hydrogenation using 5% Pd/C.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the olefinic group.
Substitution: Various substituted esters and amides.
科学研究应用
Ethyl 3-(2-furyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a flavoring agent in pharmaceuticals.
相似化合物的比较
Ethyl 3-(2-furyl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-furanacrylate: Similar structure but with different reactivity and applications.
Mthis compound: Similar ester but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
3-(2-Furyl)acrylic acid: The acid form of the compound, which can be esterified to form this compound.
The uniqueness of this compound lies in its specific ester group and the presence of the furan ring, which confer distinct reactivity and applications compared to its analogs.
属性
IUPAC Name |
ethyl (E)-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZBTMXISMOMAE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; Sweet aroma | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.090-1.096 | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53282-12-5, 623-20-1 | |
| Record name | Ethyl (2E)-3-(2-furanyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53282-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-furyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-furyl)acrylate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-furanacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(2-furyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FURFURACRYLATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQL84I8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)
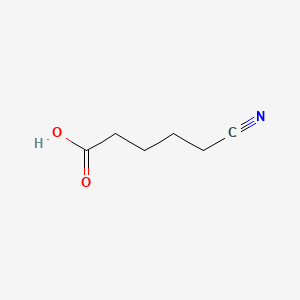
![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate](/img/new.no-structure.jpg)
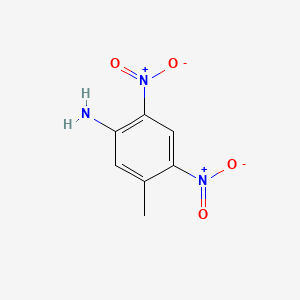
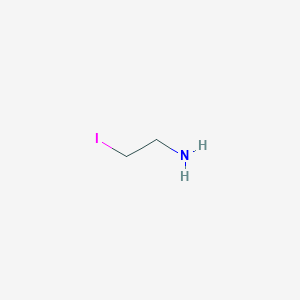

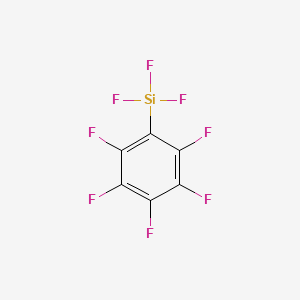
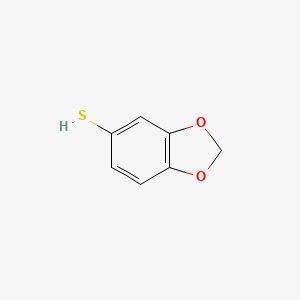
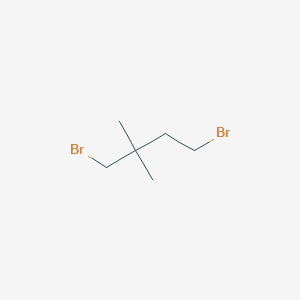
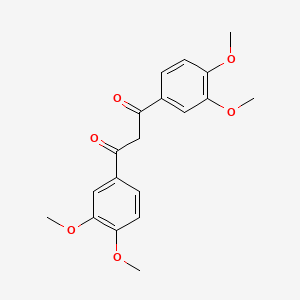

![3-Phenylbenzo[f]quinoline-1-carboxylic acid](/img/structure/B3053286.png)
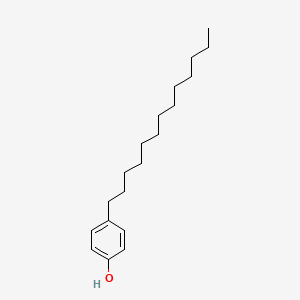
![Silane, [2-(ethenylphenyl)ethyl]trimethoxy-](/img/structure/B3053289.png)
